molecular formula C14H13NO B1266246 2-Amino-4-methylbenzophenone CAS No. 4937-62-6

2-Amino-4-methylbenzophenone

Cat. No.: B1266246
CAS No.: 4937-62-6
M. Wt: 211.26 g/mol
InChI Key: YINYAGBOKBLJHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-methylbenzophenone: is an organic compound with the molecular formula C₁₄H₁₃NO. It is a derivative of benzophenone, characterized by the presence of an amino group at the second position and a methyl group at the fourth position on the benzene ring. This compound is used as a starting reagent in various chemical syntheses and has applications in different fields of scientific research .

Preparation Methods

Palladium-Catalyzed Cross-Coupling Methods

Reaction Mechanism and Optimization

The predominant synthetic route for 2-amino-4-methylbenzophenone involves a palladium-catalyzed coupling between 2-aminobenzonitrile and sodium p-toluenesulfinate. This method, developed by, utilizes Pd(OAc)₂ (10 mol%) and 2,2'-bipyridyl (bpy, 20 mol%) as a ligand system in a tetrahydrofuran (THF)/water solvent mixture. The reaction proceeds at 80°C under a nitrogen atmosphere for 48 hours, achieving an 88% yield after purification via flash column chromatography.

The mechanism likely involves oxidative addition of the aryl sulfinate to palladium, followed by transmetalation with 2-aminobenzonitrile. The use of p-nitrobenzenesulfonic acid (p-NBSA) as an additive enhances reaction efficiency by stabilizing reactive intermediates or facilitating ligand exchange. A detailed analysis of the reaction parameters is provided in Table 1.

Table 1: Optimization of Pd-Catalyzed Synthesis of this compound

Parameter Optimal Condition Effect on Yield
Catalyst Loading 10 mol% Pd(OAc)₂ Maximizes turnover
Ligand 20 mol% bpy Stabilizes Pd(0)
Solvent THF/H₂O (2:1) Balances solubility/reactivity
Temperature 80°C Accelerates kinetics
Reaction Time 48 hours Ensures completion
Additive 10 equiv p-NBSA Prevents catalyst deactivation

Substrate Scope and Limitations

While the method is highly effective for 2-aminobenzonitrile derivatives, the substrate scope for aryl sulfinates remains under exploration. Sodium p-toluenesulfinate is preferred due to its electron-donating methyl group, which facilitates oxidative addition. However, electron-deficient sulfinates (e.g., nitro-substituted) may require higher catalyst loadings or modified ligands.

Alternative Synthetic Approaches

Challenges in Byproduct Formation

A critical challenge in aminobenzophenone synthesis is avoiding diarylation or over-reduction byproducts. The Pd-catalyzed method in minimizes these issues through precise stoichiometry (2:1 sulfinate-to-nitrile ratio) and inert atmosphere conditions. In contrast, methods involving unprotected amines or harsh reducing agents often yield complex mixtures requiring tedious purification.

Reaction Workup and Purification

Isolation Techniques

Post-reaction workup involves extraction with ethyl acetate, followed by washing with saturated NaHCO₃ and brine to remove acidic or polar impurities. The organic layer is dried over anhydrous MgSO₄ and concentrated under reduced pressure. Final purification via flash chromatography (hexane/ethyl acetate gradient) isolates this compound as a yellow solid.

Characterization Data

Table 2: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₄H₁₃NO
Molecular Weight 211.26 g/mol
Melting Point 91–94°C
Appearance Yellow solid
Solubility Insoluble in water; soluble in THF, DCM

1H NMR (400 MHz, CDCl₃) data from analogous compounds reveals aromatic protons at δ 7.8–6.6 ppm and a methyl group at δ 2.4 ppm. Mass spectrometry confirms the molecular ion peak at m/z 211.26.

Scalability and Industrial Considerations

Catalyst Recycling

While the Pd(OAc)₂/bpy system is effective, industrial applications require catalyst recovery. Ligand design (e.g., polymer-supported bpy) or immobilized palladium catalysts could reduce costs, though these modifications remain unexplored for this specific reaction.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-methylbenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-amino-4-methylbenzophenone depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of enzymes by binding to the active site or allosteric sites. In medicinal chemistry, it may interact with molecular targets such as receptors, enzymes, or DNA, leading to therapeutic effects .

Comparison with Similar Compounds

  • 2-Aminobenzophenone
  • 4-Aminobenzophenone
  • 2′-Aminoacetophenone
  • 4′-Aminoacetophenone
  • 2-Amino-5-chlorobenzophenone
  • 2-Amino-2′,5-dichlorobenzophenone
  • 3′-Aminoacetophenone
  • 4,4′-Diaminobenzophenone
  • 2-Amino-5-nitrobenzophenone
  • 4-Hydroxybenzophenone

Uniqueness: 2-Amino-4-methylbenzophenone is unique due to the presence of both an amino group and a methyl group on the benzene ring, which imparts distinct chemical reactivity and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications .

Biological Activity

2-Amino-4'-methylbenzophenone (CAS Number: 36192-63-9) is an organic compound that has garnered attention for its diverse biological activities and potential pharmacological applications. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C₁₄H₁₃N₁O
  • Molecular Weight : 211.26 g/mol
  • Appearance : Yellow crystalline powder
  • Melting Point : 91°C to 94°C

Biological Activities

2-Amino-4'-methylbenzophenone exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have indicated that this compound possesses antimicrobial properties, making it a candidate for further research in the field of antimicrobial agents.
  • Cytotoxicity : It has been evaluated for cytotoxic effects against various cancer cell lines. Research shows that it may induce apoptosis in specific cancer cells, highlighting its potential as an anticancer agent.
  • Endocrine Disruption : Preliminary studies suggest that 2-Amino-4'-methylbenzophenone may exhibit endocrine-disrupting properties, which necessitates further investigation into its safety and regulatory status .

The exact mechanism of action for 2-Amino-4'-methylbenzophenone remains partially understood. However, it is believed to interact with cellular pathways associated with apoptosis and cell proliferation. Its structure allows it to participate in various biochemical reactions, potentially influencing metabolic processes related to xenobiotic metabolism .

Toxicological Profile

Despite its promising biological activities, the toxicological properties of 2-Amino-4'-methylbenzophenone have not been fully elucidated. Initial assessments indicate:

  • Irritation Potential : The compound can cause irritation to the eyes, skin, and respiratory system upon exposure .
  • Gastrointestinal Effects : Ingestion may lead to gastrointestinal irritation, with symptoms such as nausea and vomiting .

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of 2-Amino-4'-methylbenzophenone against several bacterial strains. Results indicated significant inhibition zones, suggesting effective antimicrobial properties.
  • Cytotoxicity in Cancer Research :
    • Research conducted on various cancer cell lines demonstrated that treatment with 2-Amino-4'-methylbenzophenone resulted in reduced cell viability and increased markers of apoptosis. These findings support its potential application in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialSignificant inhibition against bacteria
CytotoxicityInduces apoptosis in cancer cells
Endocrine disruptionPotential disruptor; needs further study

Table 2: Toxicological Effects

Exposure RouteEffectSeverity
Eye ContactIrritationModerate
Skin ContactIrritationModerate
IngestionGastrointestinal irritationModerate

Properties

IUPAC Name

(2-amino-4-methylphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-10-7-8-12(13(15)9-10)14(16)11-5-3-2-4-6-11/h2-9H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINYAGBOKBLJHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197778
Record name 2-Amino-4-methylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4937-62-6
Record name 2-Amino-4-methylbenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4937-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-methylbenzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004937626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-methylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4-methylbenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.252
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Amino-4-methylbenzophenone
2-Amino-4-methylbenzophenone
2-Amino-4-methylbenzophenone
2-Amino-4-methylbenzophenone
2-Amino-4-methylbenzophenone
2-Amino-4-methylbenzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.